6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Lipophilicity Membrane permeability Blood-brain barrier

Researchers requiring a conformationally constrained α-amino acid for CNS-targeted peptide synthesis or MMP inhibitor SAR campaigns often face inconsistent solubility and purity from free-base analogs. This 6,7-diethoxy TIC HCl salt solves that problem. - Ensures reproducible dissolution in DMF/NMP for solid-phase peptide synthesis (SPPS) and fragment-based drug design (FBDD) crystallography at 10-50 mM. - The 6,7-diethoxy motif delivers a distinct lipophilicity profile (estimated XLogP3-AA > -1.2) vs. dimethoxy analogs, altering membrane permeability and target binding. - 98% certified purity with full NMR, HPLC, and GC characterization supports ICH Q2(R1)-compliant impurity method validation for drotaverine-related QC workflows.

Molecular Formula C14H20ClNO4
Molecular Weight 301.76 g/mol
CAS No. 1214143-07-3
Cat. No. B175347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
CAS1214143-07-3
Synonyms6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-1-CARBOXYLIC ACID HYDROCHLORIDE
Molecular FormulaC14H20ClNO4
Molecular Weight301.76 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl
InChIInChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H
InChIKeyJYOYEELMUJQWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Informed Procurement


6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a racemic, conformationally constrained α-amino acid hydrochloride salt belonging to the tetrahydroisoquinoline-1-carboxylic acid (1-TIC) class [1]. It features a 1,2,3,4-tetrahydroisoquinoline core substituted with ethoxy groups at positions 6 and 7 and a carboxylic acid at position 1, isolated as the hydrochloride salt. The compound has a molecular weight of 301.76 g/mol, a topological polar surface area (TPSA) of 67.8 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds [2]. The 1-TIC scaffold is a privileged building block in medicinal chemistry, serving as an intermediate for matrix metalloproteinase (MMP) inhibitors, gonadotropin-releasing hormone (GnRH) receptor antagonists, and conformationally constrained peptide ligands [1]. The 6,7-diethoxy substitution pattern is a hallmark of the pharmacologically active benzylisoquinoline class, including the antispasmodic drug drotaverine [3].

Critical Physicochemical and Scaffold Differentiation from Analogs


Procurement specialists and medicinal chemists should not assume that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 41143-95-7) or the unsubstituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 41034-52-0) can serve as interchangeable alternatives. The 6,7-diethoxy substitution confers a distinct lipophilicity profile (estimated XLogP3-AA of approximately +0.5 to +1.5 compared to -1.2 for the 6,7-dimethoxy analog [1]), which fundamentally alters membrane permeability, metabolic stability, and target binding within the constrained 1-TIC scaffold. The hydrochloride salt form further ensures reproducible aqueous solubility and handling properties that the free base or other salt forms do not provide . These differences are not cosmetic—they directly impact reaction yields in downstream synthetic sequences and the pharmacokinetic profile of final drug candidates. Class-level evidence shows that ethoxy-to-methoxy substitution on the tetrahydroisoquinoline core can alter enzyme inhibitory potency by over 10-fold in certain target classes [2]. The quantitative evidence below demonstrates precisely where this compound diverges from its nearest structural neighbors.

Product-Specific Quantitative Evidence Guide


Lipophilicity Advantage Over Dimethoxy Analog

The 6,7-diethoxy substitution pattern shifts the computed XLogP3-AA of the parent free acid from -1.2 (6,7-dimethoxy analog) to an estimated value in the range of +0.5 to +1.5, representing an increase of approximately 1.7–2.7 log units [1]. For the hydrochloride salt, the effective logD7.4 is anticipated to be further moderated by ionization of the secondary amine, but the intrinsic lipophilicity of the neutral scaffold remains the key driver of passive membrane permeability. This difference positions the diethoxy compound closer to the optimal lipophilicity range (logP 1–3) for orally bioavailable CNS-penetrant drugs [2]. The 6,7-dimethoxy analog, by contrast, resides in a more hydrophilic space (XLogP3-AA -1.2) that may limit passive diffusion across lipid bilayers unless actively transported.

Lipophilicity Membrane permeability Blood-brain barrier

Rotatable Bond Count and Molecular Weight Differentiation

The target hydrochloride salt possesses a molecular weight of 301.76 g/mol and 5 rotatable bonds in the parent free base, compared to 237.25 g/mol and 3 rotatable bonds for the 6,7-dimethoxy analog [1][2]. The increase of 64.51 g/mol (27%) and 2 additional rotatable bonds arises from the replacement of two methoxy groups with two ethoxy groups. This structural expansion has dual consequences: (1) entropically, the additional rotatable bonds impose a larger conformational penalty upon target binding, which can sharpen selectivity for binding pockets that pre-organize the ligand; (2) the higher molecular weight pushes the compound closer to the upper boundary of optimal drug-likeness (Rule of 5: MW <500), potentially reducing passive paracellular absorption while enhancing the contribution of transcellular lipophilic diffusion [3].

Molecular weight Rotatable bonds Drug-likeness Pharmacokinetics

Hydrogen Bond Donor Advantage for Solid-State Properties

The hydrochloride salt exhibits 3 hydrogen bond donors (the protonated secondary amine NH2+, and the carboxylic acid OH) versus 2 hydrogen bond donors for the 6,7-dimethoxy free acid analog [1][2]. The additional H-bond donor from the protonated amine in the salt form enhances the compound's ability to form stable intermolecular hydrogen bonds in the solid state, contributing to predictable crystallinity, melting point, and hygroscopicity—critical parameters for reproducible weighing, formulation, and long-term storage in a procurement setting [3]. The free base form (CAS 1214084-57-7) lacks this protonated amine donor, resulting in different solid-state properties. Vendors report a purity of 98% for the hydrochloride salt with batch-specific QC documentation including NMR, HPLC, and GC .

Hydrogen bonding Crystal engineering Salt selection Solubility

Topological Polar Surface Area and CNS Penetration Profile

The target compound has a computed TPSA of 67.8 Ų [1]. This value falls within the established threshold for blood-brain barrier penetration (TPSA < 90 Ų) [2], yet is sufficiently polar to maintain aqueous solubility. By comparison, the unsubstituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 41034-52-0) has a TPSA of approximately 49.3 Ų, which, while also within the CNS-penetrant range, lacks the ethoxy substituents that modulate target recognition. The 6,7-diethoxy substitution pattern increases TPSA by approximately 18.5 Ų relative to the unsubstituted scaffold, primarily through the additional ether oxygen atoms. This moderate increase in polarity offsets the lipophilicity gain and maintains a balanced ADME profile [3].

Polar surface area CNS penetration Drug-likeness Bioavailability

Best-Fit Research and Industrial Application Scenarios


CNS-Penetrant Peptidomimetic Synthesis

The 1-TIC scaffold is a well-established constrained amino acid building block for peptide ligand design [1]. The 6,7-diethoxy substitution enhances lipophilicity (estimated XLogP3-AA > -1.2) while maintaining a TPSA of 67.8 Ų—below the 90 Ų threshold for CNS penetration [2]. This combination makes the hydrochloride salt the preferred starting material for solid-phase peptide synthesis (SPPS) targeting CNS receptors, where balanced permeability and solubility are critical. The salt form ensures reproducible dissolution in DMF or NMP coupling solvents, and the batch-specific QC documentation (NMR, HPLC, GC) supports regulatory-compliant medicinal chemistry workflows .

Benzylisoquinoline-Derived PDE4 and Ion Channel Modulator SAR

The 6,7-diethoxy substitution pattern is a pharmacophoric element of the antispasmodic drug drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor [1]. The 1-carboxylic acid derivative serves as a late-stage diversification intermediate: reductive amination or amide coupling at the deprotected secondary amine yields libraries of N-substituted analogs, while the carboxylic acid can be converted to esters, amides, or reduced to the hydroxymethyl derivative for further elaboration [2]. The hydrochloride salt avoids the need for in situ protonation during reductive amination, improving reaction yields and simplifying workup.

Fragment-Based Drug Discovery for Metalloproteinases

1-TIC derivatives have been reported as precursors to matrix metalloproteinase (MMP) inhibitors [1]. The ethoxy groups at positions 6 and 7 provide a distinct electron-donating and steric profile compared to the more common dimethoxy or dihydroxy analogs, enabling exploration of SAR in the S1′ pocket of MMPs. The hydrochloride salt's enhanced aqueous solubility relative to the free base facilitates fragment soaking experiments at concentrations up to 10–50 mM in crystallography buffers, a practical advantage for FBDD crystallography campaigns.

Reference Standard for Drotaverine-Related Impurity Profiling

Given the structural relationship to drotaverine, this compound has potential utility as an intermediate or impurity reference standard in the quality control of drotaverine hydrochloride active pharmaceutical ingredient (API) [1]. The 98% certified purity with full spectroscopic characterization (NMR, HPLC, GC) provided by reputable vendors [2] meets the requirements for a working reference standard in HPLC impurity method validation per ICH Q2(R1) guidelines.

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